3,3'-(1H-Isoindole-1,3(2H)-diylidene)bisquinoline-2,4(1H,3H)-dione

Catalog No.
S13213927
CAS No.
85223-06-9
M.F
C26H15N3O4
M. Wt
433.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3'-(1H-Isoindole-1,3(2H)-diylidene)bisquinoline-...

CAS Number

85223-06-9

Product Name

3,3'-(1H-Isoindole-1,3(2H)-diylidene)bisquinoline-2,4(1H,3H)-dione

IUPAC Name

(3Z)-3-[3-(4-hydroxy-2-oxo-1H-quinolin-3-yl)isoindol-1-ylidene]-1H-quinoline-2,4-dione

Molecular Formula

C26H15N3O4

Molecular Weight

433.4 g/mol

InChI

InChI=1S/C26H15N3O4/c30-23-15-9-3-5-11-17(15)27-25(32)19(23)21-13-7-1-2-8-14(13)22(29-21)20-24(31)16-10-4-6-12-18(16)28-26(20)33/h1-12H,(H,27,32)(H2,28,31,33)/b21-19-

InChI Key

RXVZFAXEJXFEFO-VZCXRCSSSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C(=O)C4=CC=CC=C4NC3=O)N=C2C5=C(C6=CC=CC=C6NC5=O)O

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/3\C(=O)C4=CC=CC=C4NC3=O)/N=C2C5=C(C6=CC=CC=C6NC5=O)O

3,3'-(1H-Isoindole-1,3(2H)-diylidene)bisquinoline-2,4(1H,3H)-dione is a complex organic compound characterized by its unique structural features. The compound consists of two quinoline-2,4-dione moieties connected by an isoindole unit. This structure contributes to its potential biological and chemical properties, making it a subject of interest in medicinal chemistry and material science.

Typical of quinoline derivatives and isoindoles. Notably, it may undergo:

  • Electrophilic Aromatic Substitution: The quinoline rings can react with electrophiles, leading to the substitution of hydrogen atoms on the aromatic rings.
  • Nucleophilic Addition: The presence of the carbonyl groups allows for nucleophilic attack, which can lead to the formation of various derivatives.
  • Cyclization Reactions: Given its structural features, the compound can also participate in cyclization reactions under specific conditions.

Research indicates that compounds similar to 3,3'-(1H-Isoindole-1,3(2H)-diylidene)bisquinoline-2,4(1H,3H)-dione exhibit a range of biological activities. These may include:

  • Anticancer Properties: Some derivatives have shown potential in inhibiting cancer cell proliferation.
  • Antimicrobial Activity: Similar compounds have been studied for their ability to combat bacterial and fungal infections.
  • Anti-inflammatory Effects: There is evidence suggesting that these compounds may modulate inflammatory pathways.

The synthesis of 3,3'-(1H-Isoindole-1,3(2H)-diylidene)bisquinoline-2,4(1H,3H)-dione typically involves multi-step organic reactions:

  • Formation of Isoindole Derivative: Starting materials such as phthalic anhydride and primary amines can be used to synthesize isoindole derivatives.
  • Synthesis of Quinoline Moieties: Quinoline-2,4-diones can be synthesized from appropriate aniline derivatives through cyclization reactions.
  • Coupling Reaction: The isoindole derivative is then coupled with the quinoline moieties under acidic or basic conditions to form the final compound.

The compound has potential applications in various fields:

  • Medicinal Chemistry: Due to its biological activity, it may serve as a lead compound for drug development.
  • Material Science: Its unique structure may contribute to the development of new materials with specific electronic or optical properties.
  • Chemical Research: It can be utilized as a building block in synthesizing more complex organic molecules.

Interaction studies are crucial to understanding how 3,3'-(1H-Isoindole-1,3(2H)-diylidene)bisquinoline-2,4(1H,3H)-dione interacts with biological targets. Research has shown that:

  • Binding Affinity: Studies using molecular docking simulations indicate that this compound may exhibit significant binding affinity towards specific enzymes or receptors involved in disease pathways.
  • Mechanism of Action: Investigations into its mechanism of action reveal potential pathways through which it exerts its biological effects.

Several compounds share structural similarities with 3,3'-(1H-Isoindole-1,3(2H)-diylidene)bisquinoline-2,4(1H,3H)-dione. Here are a few notable examples:

Compound NameStructural FeaturesBiological Activity
1H-Isoindole-1,3(2H)-dioneContains isoindole; less complexAnticancer
Quinoline DerivativesContains quinoline moiety; varied substitutionsAntimicrobial
Isoquinoline CompoundsSimilar nitrogen-containing ring structureAnti-inflammatory

Uniqueness

The uniqueness of 3,3'-(1H-Isoindole-1,3(2H)-diylidene)bisquinoline-2,4(1H,3H)-dione lies in its dual functionality derived from both isoindole and quinoline structures. This combination potentially enhances its biological activity compared to simpler analogs and allows for diverse modifications that could lead to novel therapeutic agents.

XLogP3

2.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

433.10625597 g/mol

Monoisotopic Mass

433.10625597 g/mol

Heavy Atom Count

33

Dates

Last modified: 08-10-2024

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